Vistusertib functions as a dual inhibitor of the mammalian target of rapamycin complex 1 and 2 (mTORC1/2) []. mTORC1/2 is a signaling pathway involved in regulating cell growth, proliferation, and metabolism. By inhibiting mTORC1/2, Vistusertib can hinder cancer cell division and survival [].
Mutations in genes like PIK3CA, which encodes a protein involved in the mTORC1/2 pathway, are prevalent in various cancers, including breast, ovarian, and colorectal cancers []. Vistusertib's ability to target mTORC1/2 makes it a potential therapeutic option for cancers harboring these mutations []. Research is ongoing to evaluate its efficacy in clinical trials.
Acute Toxic;Health Hazard